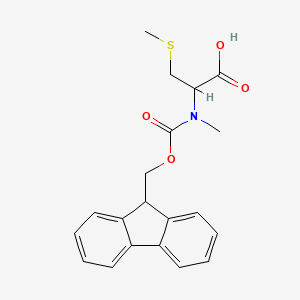
Fmoc-N-Me-Cys(Me)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-Cys(Me)-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-methyl-L-cysteine, is a derivative of cysteine, an amino acid. This compound is commonly used in peptide synthesis, particularly in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method. The presence of the Fmoc group allows for selective deprotection, making it a valuable tool in the synthesis of complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Cys(Me)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the thiol group is methylated. The synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid support .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and environmentally friendly reagents is becoming more common in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Cys(Me)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.
Substitution: The methylated thiol group can participate in nucleophilic substitution reactions.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Nucleophiles: For substitution reactions involving the thiol group.
Oxidizing agents: Such as hydrogen peroxide for disulfide formation.
Major Products Formed
Deprotected amino acids: After Fmoc removal.
Disulfides: From oxidation of the thiol group.
Scientific Research Applications
Chemistry
Fmoc-N-Me-Cys(Me)-OH is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group while allowing selective reactions at the thiol group makes it a versatile building block in peptide chemistry .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
Peptides containing this compound are investigated for their therapeutic potential, including as inhibitors of enzymes or as components of vaccines.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Cys(Me)-OH in peptide synthesis involves the selective protection and deprotection of functional groups. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to allow further reactions. The methylated thiol group can participate in various chemical reactions, contributing to the formation of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl-protected thiol group.
Fmoc-Cys(Acm)-OH: Cysteine with an acetamidomethyl-protected thiol group.
Uniqueness
Fmoc-N-Me-Cys(Me)-OH is unique due to its methylated thiol group, which provides different reactivity compared to other cysteine derivatives. This allows for selective modifications and the formation of unique peptide structures.
Properties
Molecular Formula |
C20H21NO4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23) |
InChI Key |
GHJZJWOYPATEAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















